Pirlindole hydrochloride

Description

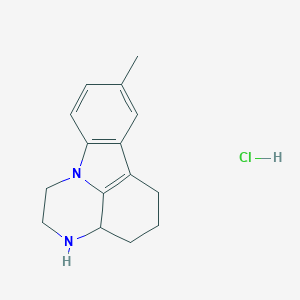

Structure

3D Structure of Parent

Properties

IUPAC Name |

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFOOCLGAAEVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60762-57-4 (Parent) | |

| Record name | Pirlindole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016154782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

262.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644395 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16154-78-2 | |

| Record name | Pyrazidole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16154-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirlindole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016154782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRLINDOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W8I397C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pirlindole Hydrochloride: A Deep Dive into its Neuronal Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the neuronal mechanism of action of pirlindole hydrochloride, a tetracyclic antidepressant. Moving beyond a surface-level overview, we will dissect its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this reversible inhibitor of monoamine oxidase A (RIMA).

Introduction: this compound in the Antidepressant Landscape

This compound, also known by the trade name Pirazidol, is a tetracyclic compound that has been utilized in the treatment of depressive disorders.[1][2] Its primary distinction within the broader class of monoamine oxidase inhibitors (MAOIs) is its selective and reversible inhibition of monoamine oxidase A (MAO-A).[3][4] This reversibility confers a significant safety advantage over older, irreversible MAOIs, notably a reduced risk of the dangerous hypertensive crisis known as the "cheese effect" when tyramine-rich foods are consumed.[1] While its primary mechanism is well-established, a complete picture of its neuronal action requires a multi-faceted investigation into its secondary targets and downstream consequences.

Core Mechanism: Reversible Inhibition of Monoamine Oxidase A (MAO-A)

Pirlindole's principal mechanism of action is its selective and reversible inhibition of MAO-A, an enzyme primarily responsible for the degradation of key monoamine neurotransmitters such as serotonin (5-HT) and norepinephrine (NE), and to a lesser extent, dopamine (DA).[3][5] By inhibiting MAO-A, pirlindole increases the synaptic availability of these neurotransmitters, thereby enhancing monoaminergic neurotransmission, which is a cornerstone of its antidepressant effect.[1]

Quantitative Analysis of MAO-A Inhibition

The inhibitory potency of pirlindole against MAO-A has been quantified in several studies. In vitro assays have determined the half-maximal inhibitory concentration (IC50) for racemic pirlindole and its individual enantiomers.

| Compound | In Vitro MAO-A IC50 (µM) | Ex Vivo MAO-A ID50 (mg/kg i.p.) |

| (+/-)-Pirlindole (racemic) | 0.24[6] | 24.4[6] |

| R-(-)-Pirlindole | 0.43[6] | 37.8[6] |

| S-(+)-Pirlindole | 0.18[6] | 18.7[6] |

| Dehydro-pirlindole (metabolite) | 0.3-0.005 (range)[7] | Not specified |

Data compiled from Bruhwyler et al., 1998 and Medvedev et al., 1998.

These data indicate that the S-(+) enantiomer is slightly more potent in inhibiting MAO-A than the R-(-) enantiomer.[6] Furthermore, the active metabolite, dehydro-pirlindole, also demonstrates potent MAO-A inhibitory activity.[7]

Diagram of Pirlindole's Primary Mechanism of Action

Caption: Pirlindole exhibits neuroprotective effects by scavenging reactive oxygen species, thereby mitigating oxidative stress-induced neuronal damage.

Downstream Signaling and Neuroplasticity

The long-term therapeutic effects of antidepressants are increasingly understood to involve adaptations in neuronal signaling and plasticity. While direct studies on pirlindole's impact on these pathways are limited, we can infer potential mechanisms based on its primary actions.

Modulation of CREB and BDNF Pathways

The increase in synaptic monoamines, particularly serotonin and norepinephrine, is known to activate intracellular signaling cascades that can lead to changes in gene expression. A key pathway implicated in the action of many antidepressants is the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) system. Activation of postsynaptic receptors by 5-HT and NE can lead to the phosphorylation and activation of CREB, a transcription factor that upregulates the expression of genes involved in neurogenesis and synaptic plasticity, including BDNF. [8]While direct evidence for pirlindole's modulation of CREB/BDNF is not yet robustly established, it is a plausible downstream consequence of its primary mechanism of action.

Experimental Protocols

To facilitate further research into the mechanism of pirlindole, this section provides an overview of standard experimental protocols.

In Vitro MAO-A Inhibition Assay (Fluorometric Method)

This assay quantifies the ability of a compound to inhibit MAO-A activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

Principle: MAO-A oxidizes a substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to MAO-A activity.

Step-by-Step Methodology:

-

Prepare Reagents:

-

MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Recombinant human MAO-A enzyme.

-

MAO-A substrate (e.g., p-tyramine).

-

Fluorogenic probe (e.g., Amplex Red).

-

Horseradish peroxidase (HRP).

-

Test compound (this compound) at various concentrations.

-

Positive control inhibitor (e.g., clorgyline).

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add the MAO-A Assay Buffer.

-

Add the test compound or positive control at desired concentrations.

-

Add the MAO-A enzyme to all wells except the blank.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a mixture of the substrate, fluorogenic probe, and HRP.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for Amplex Red) over time. [9]3. Data Analysis:

-

Calculate the rate of reaction (fluorescence increase per unit time).

-

Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Workflow for MAO-A Inhibition Assay

Caption: A typical workflow for determining the IC50 of pirlindole for MAO-A inhibition using a fluorometric assay.

Neurotransmitter Reuptake Assay using Synaptosomes

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Principle: Synaptosomes are prepared from brain tissue and retain functional neurotransmitter transporters. The uptake of a radiolabeled neurotransmitter (e.g., [³H]5-HT) is measured in the presence and absence of the test compound.

Step-by-Step Methodology:

-

Synaptosome Preparation:

-

Homogenize fresh or frozen brain tissue (e.g., rat cortex or striatum) in a sucrose buffer. [10] * Perform differential centrifugation to isolate the synaptosomal fraction. [10] * Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer). [10]2. Uptake Assay:

-

Pre-incubate synaptosomes with the test compound (pirlindole) or vehicle at 37°C.

-

Initiate uptake by adding a known concentration of the radiolabeled neurotransmitter (e.g., [³H]5-HT).

-

After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known potent reuptake inhibitor or at 4°C).

-

Calculate the percent inhibition of specific uptake at each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Summary and Future Directions

This compound's primary mechanism of action is the selective and reversible inhibition of MAO-A, leading to increased synaptic concentrations of serotonin and norepinephrine. [3]Its secondary actions include weak inhibition of serotonin and norepinephrine reuptake and a notable neuroprotective effect mediated by free radical scavenging. [11][12]While the downstream effects on neuroplasticity pathways such as CREB/BDNF are plausible, further direct investigation is warranted.

For drug development professionals, pirlindole's profile highlights the potential for developing reversible MAO-A inhibitors with favorable safety profiles. Future research should focus on:

-

Precise quantification of SERT and NET inhibition: Determining accurate Ki and IC50 values for pirlindole and its metabolites at these transporters is crucial for a complete pharmacological characterization.

-

Elucidation of neuroprotective signaling pathways: Moving beyond the observation of free radical scavenging to identify the specific intracellular pathways modulated by pirlindole would provide valuable insights for developing neuroprotective agents.

-

Direct electrophysiological studies: Patch-clamp and in vivo recording studies are needed to understand the direct effects of pirlindole on neuronal excitability, ion channel function, and synaptic plasticity.

-

Investigation of CREB/BDNF modulation: Direct measurement of CREB phosphorylation and BDNF expression in response to pirlindole treatment would confirm its impact on these key neuroplasticity pathways.

By addressing these research gaps, a more comprehensive understanding of pirlindole's neuronal mechanism of action can be achieved, potentially informing the development of novel and improved antidepressant and neuroprotective therapies.

References

-

arigobio (n.d.). Monoamine Oxidase Activity Assay Kit (Fluorometric) ARG82183. Retrieved from [Link]

- Liégeois, J. F., Bruhwyler, J., Damas, J., Foidart, A., Géczy, J., & Dresse, A. (2002). Pirlindole and dehydropirlindole protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition. British journal of pharmacology, 135(2), 315–322.

- Blakely, R. D., & Bauman, A. L. (2000). Uptake and release of neurotransmitters. Current protocols in neuroscience, Chapter 7, Unit 7.8.

-

Patsnap Synapse. (2024, June 15). What is Pirlindole used for? Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Pirlindole? Retrieved from [Link]

-

BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

- Parmar, N. S., & Singh, M. (1993). Antioxidative and free radical scavenging activities of pineal indoles. Journal of pineal research, 15(3), 117–123.

-

PubChem. (n.d.). Pirlindole. Retrieved from [Link]

- Zhou, Z., & Kobilka, B. K. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical biochemistry, 253(2), 169–174.

- Sorkina, T., & Sorkin, A. (2019). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 9(18), e3371.

-

Wikipedia. (2023, December 29). Pirlindole. Retrieved from [Link]

-

Interchim. (n.d.). Fluoro: MAO. Retrieved from [Link]

- Lahti, R. A., & Maickel, R. P. (1971). Effect of iprindole on norepinephrine turnover and transport. Biochemical pharmacology, 20(2), 482–486.

- Bio-protocol. (2019). Crude synaptosome preparation and glutamate uptake assay. Bio-protocol, 9(18), e3372.

- Bruhwyler, J., Liégeois, J. F., Géczy, J., & Dresse, A. (1998). Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques. Journal of pharmacy and pharmacology, 50(12), 1369–1376.

- Bruhwyler, J., Liégeois, J. F., & Géczy, J. (1997). Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties. Pharmacological research, 36(1), 23–33.

-

PubChem. (n.d.). Pirlindole. Retrieved from [Link]

- Medvedev, A. E., Shvedov, V. I., Chulkova, T. M., Fedotova, O. A., Saederup, E., & Squires, R. F. (1998). The effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors. Journal of neural transmission. Supplementum, 52, 337–342.

-

KEGG DRUG. (n.d.). Pirlindole. Retrieved from [Link]

- Olpe, H. R., & Schellenberg, A. (1980). Differential actions of mianserin and iprindole on the sensitivity of cortical neurons to noradrenaline: effect of chronic treatment. European journal of pharmacology, 63(1), 7–13.

- Maj, J., Gancarczyk, L., & Rawłów, A. (1979). Central action of the antidepressant drug pirlindole. Polish journal of pharmacology and pharmacy, 31(5), 455–464.

- Medvedev, A. E., Shvedov, V. I., Chulkova, T. M., Fedotova, O. A., Saederup, E., & Squires, R. F. (1998). The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding. Journal of neural transmission. Supplementum, 52, 337–342.

- Takeda, H., Tsuji, M., & Matsumiya, T. (2008). Antidepressants induce acute CREB phosphorylation and CRE-mediated gene expression in glial cells: a possible contribution to GDNF production. Neuropsychopharmacology, 33(3), 577–587.

- Roth, B. L., & Xia, Z. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Annual review of pharmacology and toxicology, 44, 271–290.

- de Lima, M. G., de Diego-Adeliño, J., & dueñas, A. (2011). Pirlindole in the treatment of depression: a meta-analysis. CNS drugs, 25(10), 857–868.

- Pesti, K., Fodor, L., Csolle, C., Kittel, A., Sperlagh, B., & Vizi, E. S. (2019). An advanced automated patch clamp protocol design to investigate drug–ion channel binding dynamics. Frontiers in pharmacology, 10, 115.

- Dunah, A. W., & Standaert, D. G. (2001). Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897-NR1. The Journal of neuroscience, 21(15), 5546–5554.

- Bus, B. A., & Molendijk, M. L. (2016). Measurement methods of BDNF levels in major depression: a qualitative systematic review of clinical trials. Journal of affective disorders, 191, 141–151.

- Wang, C., & Pan, Y. (2016). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature structural & molecular biology, 23(6), 541–546.

- Liu, X., Liu, Y., & Sun, J. (2021). Loose-patch clamp analysis applied to voltage-gated ionic currents following pharmacological ryanodine receptor modulation in murine hippocampal cornu ammonis-1 pyramidal neurons. Frontiers in physiology, 12, 738507.

- Deogracias, R., & Arévalo, J. C. (2023). Mechanisms controlling the expression and secretion of BDNF. International journal of molecular sciences, 24(9), 8303.

- Polyakova, M., Stuke, K., Schuemberg, K., Schoenknecht, P., & Schroeter, M. L. (2018). Measuring and validating the levels of brain-derived neurotrophic factor in human serum. Frontiers in molecular neuroscience, 11, 98.

- Vaidya, V. A., Marek, G. J., Aghajanian, G. K., & Duman, R. S. (1997). Manipulations of brain 5-HT levels affect gene expression for BDNF in rat brain. Molecular brain research, 49(1-2), 334–338.

- Deogracias, R., & Arévalo, J. C. (2023). Mechanisms controlling the expression and secretion of BDNF. International journal of molecular sciences, 24(9), 8303.

Sources

- 1. What is Pirlindole used for? [synapse.patsnap.com]

- 2. Pirlindole - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 4. Pirlindole | C15H18N2 | CID 68802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antidepressants induce acute CREB phosphorylation and CRE-mediated gene expression in glial cells: a possible contribution to GDNF production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arigobio.cn [arigobio.cn]

- 10. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 11. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pirlindole and dehydropirlindole protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirlindole hydrochloride synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of Pirlindole Hydrochloride

For professionals in pharmaceutical research and development, a deep understanding of the synthesis and purification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed exploration of the chemical pathways and purification strategies for this compound, a tetracyclic antidepressant compound. Pirlindole is distinguished as a selective and Reversible Inhibitor of Monoamine Oxidase A (RIMA), a mechanism that allows for a more favorable safety profile compared to older, irreversible MAOIs.[1][2][3][4] Its primary therapeutic action stems from the selective and reversible inhibition of the MAO-A enzyme, which increases the synaptic availability of key neurotransmitters like serotonin and norepinephrine.[1][3][5][6][7][8] Marketed under names such as Pyrazidol, it is utilized in the treatment of depression and has been investigated for fibromyalgia.[2][5][9]

This document will elucidate a prevalent synthetic route to Pirlindole and detail the critical final steps of purification and conversion to its pharmaceutically preferred hydrochloride salt.

Part 1: The Synthetic Pathway to Pirlindole

The construction of Pirlindole's complex tetracyclic core, 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole, is a multi-step process that leverages classic organic reactions.[5][9][10] The following pathway is a well-established route for its synthesis.[2]

Step-by-Step Synthetic Protocol

-

Fischer Indole Synthesis: The synthesis commences with the Fischer indole reaction, a cornerstone for constructing the indole ring system. p-Tolylhydrazine hydrochloride is reacted with 1,2-Cyclohexanedione. This acid-catalyzed reaction proceeds through a hydrazone intermediate, which then undergoes a[9][9]-sigmatropic rearrangement to form the carbazole core, yielding 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one .[2] The choice of a substituted hydrazine is critical as it dictates the substitution pattern on the final aromatic ring.

-

Imine Formation: The resulting carbazolone is then condensed with ethanolamine. This reaction forms an imine (a Schiff base) at the ketone position, introducing the nitrogen and ethyl-alcohol side chain necessary for the subsequent cyclization.[2]

-

Chlorination: The hydroxyl group of the ethanolamine side chain is converted to a more reactive leaving group. Treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), replaces the hydroxyl group with a chlorine atom, yielding a chloro-imine intermediate.[2][11] This activation is a crucial preparatory step for the intramolecular cyclization.

-

Intramolecular Cyclization: The chloro-imine intermediate undergoes an intramolecular N-alkylation. The nitrogen atom of the indole ring acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This key step closes the piperazine ring and forms the tetracyclic structure known as Dehydropirlindole.[2]

-

Reduction to Pirlindole (Free Base): The final step in forming the Pirlindole base is the reduction of the imine double bond within the newly formed ring system. A reducing agent such as sodium borohydride (NaBH₄) is typically employed for this transformation, yielding racemic Pirlindole.[2][11]

The following diagram illustrates the logical flow of this synthetic pathway.

It is important to note that while this route is effective, other processes have been developed. However, they can be hampered by low yields, the use of expensive reagents, or hazardous reaction conditions, such as the use of sodium hydride in DMSO which can lead to thermal runaway.[9]

Part 2: Purification and Hydrochloride Salt Formation

For any API, achieving high purity is non-negotiable. The final product must be free of starting materials, reagents, by-products, and other impurities. Furthermore, converting the API into a stable, soluble salt form is a standard practice in drug development to improve its physicochemical properties.[12]

Purification of the Crude Product

Following the synthesis, the crude Pirlindole free base must be purified. The primary methods employed are:

-

Column Chromatography: This technique is effective for separating the desired product from unreacted starting materials and side products based on differential adsorption to a stationary phase.

-

Recrystallization: This is a highly effective method for purifying solid compounds. The crude Pirlindole base is dissolved in a minimal amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.

Formation and Purification of this compound

The hydrochloride salt is the preferred form for Pirlindole, offering enhanced stability and solubility.[12] The process involves an acid-base reaction followed by purification.

Experimental Protocol: Salt Formation and Recrystallization

-

Dissolution: The purified Pirlindole free base is dissolved in a suitable organic solvent. A mixture of dichloromethane (DCM) and methanol (MeOH) or ethanol is commonly used.[9]

-

Acidification: A solution of hydrochloric acid is added to the dissolved free base. This can be in the form of HCl gas dissolved in an organic solvent (e.g., HCl in ethanol or methanol) or, less commonly for anhydrous forms, concentrated aqueous HCl.[9][11][13] The stoichiometric amount of HCl is crucial, though a slight excess is often used to ensure complete conversion.

-

Precipitation and Isolation: Upon acidification, this compound, being less soluble in the organic solvent, precipitates out as a solid. The solid is then collected by vacuum filtration.

-

Washing: The collected solid is washed with a cold, non-polar solvent (like diethyl ether) to remove any residual soluble impurities.

-

Final Purification by Recrystallization: The crude this compound is further purified by recrystallization.

-

The salt is dissolved in a minimum amount of a suitable hot solvent or solvent system (e.g., benzene or an ethanol/water mixture).[9]

-

The solution is allowed to cool slowly, promoting the formation of well-defined, pure crystals.

-

The purified crystals are collected by filtration, washed, and dried under a vacuum to remove all traces of solvent.

-

The final product's purity is typically assessed using High-Performance Liquid Chromatography (HPLC), with targets often exceeding 99.5%.[9]

Enantiomeric Separation

Pirlindole possesses a chiral center, meaning it exists as a pair of enantiomers ((S)- and (R)-Pirlindole).[9] While the marketed drug is often the racemate, there is growing interest in the pharmacological profiles of the individual enantiomers.[9] The separation of these enantiomers can be achieved using specialized chromatographic techniques.

-

Chiral HPLC: Liquid chromatography using a chiral stationary phase (CSP) is a powerful method for resolving enantiomers. Studies have shown that CSPs like cellulose tris-(3,5-dimethylphenylcarbamate) can effectively separate the enantiomers of Pirlindole, allowing for the isolation and study of each one individually.[14]

Summary of Key Parameters

The efficiency and success of the synthesis and purification process are measured by several key parameters. While specific values can vary based on scale and exact conditions, the following table provides representative data found in the literature.

| Parameter | Value/Target | Source |

| Synthesis Yield | Varies; an asymmetric synthesis reported a 10% final yield. | [9] |

| Final Purity (HPLC) | > 99.5% | [9] |

| Enantiomeric Purity | > 99.5% (after chiral separation) | [9] |

| Salt Form | Hydrochloride | [9][10][15] |

| Key Purification Method | Recrystallization | [9] |

Conclusion

The synthesis of this compound is a well-defined process rooted in fundamental organic chemistry reactions. The pathway from simple starting materials to the complex tetracyclic API involves strategic bond formations, most notably the Fischer indole synthesis and a key intramolecular cyclization. Equally critical are the downstream processing steps. The purification of the free base, its conversion to the stable hydrochloride salt, and the final recrystallization are essential for achieving the high purity required for a pharmaceutical-grade product. For researchers and drug development professionals, a mastery of these methodologies is fundamental to the successful translation of complex molecules from the laboratory to clinical application.

References

-

Pirlindole. Wikipedia. [Link]

-

Process for the preparation of piperazine ring for the synthesis of pyrazinocarbazole derivatives, such as the antidepressant pirlindole. New Drug Approvals. [Link]

-

Ceccato A, et al. (1998). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5):605-14. [Link]

-

Pirlindole | C15H18N2. PubChem, National Institutes of Health. [Link]

-

What is the mechanism of Pirlindole? Patsnap Synapse. [Link]

-

Process for the preparation of this compound. European Patent Office - EP 1044976 B1. [Link]

-

This compound-impurities. Pharmaffiliates. [Link]

-

This compound. gsrs. [Link]

-

Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

-

CAS No : 16154-78-2 | Product Name : this compound - API. Pharmaffiliates. [Link]

-

Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office - EP 2436381 A1. [Link]

-

Controlling crystals for more reliable drugs. YouTube. [Link]

-

Macedo A, Leiria E, Filipe A. (2011). Pirlindole in the treatment of depression: a meta-analysis. CNS Drugs, 25(1):31-43. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pirlindole - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 4. This compound — TargetMol Chemicals [targetmol.com]

- 5. Pirlindole | C15H18N2 | CID 68802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. biocat.com [biocat.com]

- 11. data.epo.org [data.epo.org]

- 12. pharmtech.com [pharmtech.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GSRS [gsrs.ncats.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Stability of Pirlindole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirlindole hydrochloride, a tetracyclic antidepressant, is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] Its efficacy and safety in the treatment of depression are well-documented.[2] A thorough understanding of its chemical properties and stability profile is paramount for the development of robust and effective pharmaceutical formulations. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, outlines a systematic approach to evaluating its stability under various stress conditions, and proposes a framework for the development of a stability-indicating analytical method. While specific experimental data for this compound is not extensively published, this document synthesizes established principles of pharmaceutical analysis and degradation chemistry to provide a scientifically grounded framework for its characterization.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is critical for all stages of drug development, from formulation to manufacturing and storage.

Chemical Structure and Identity

This compound is the hydrochloride salt of 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole.[3] Its tetracyclic structure is the basis for its pharmacological activity.[4]

Diagram 1: Chemical Structure of this compound

Caption: A typical workflow for forced degradation studies.

Proposed Forced Degradation Conditions

The following conditions are proposed for the forced degradation studies of this compound, based on ICH guidelines. [6]

| Stress Condition | Proposed Conditions | Rationale |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 72 hours. | To assess stability in acidic environments, relevant to gastric fluids. [7] |

| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 72 hours. | To evaluate stability in alkaline conditions. [7] |

| Oxidative Degradation | 3% H₂O₂ at room temperature for up to 24 hours. | To investigate susceptibility to oxidation, a common degradation pathway. [8] |

| Thermal Degradation | Solid drug substance at 105°C for up to 7 days. | To determine the impact of heat on the solid-state stability. [7] |

| Photodegradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | To assess the impact of light exposure on drug stability. [9]|

Potential Degradation Pathways

Based on the chemical structure of pirlindole, several degradation pathways can be hypothesized. The presence of amine functionalities and the tetracyclic ring system suggests susceptibility to oxidation and potentially hydrolysis under extreme pH conditions.

One potential degradation product is dehydro-pirlindole, which has been mentioned in the literature. [10]This suggests that oxidation of the hexahydropyrazino ring is a plausible degradation pathway.

Diagram 3: Potential Oxidative Degradation of Pirlindole

Caption: Hypothesized oxidative degradation of pirlindole.

Stability-Indicating Analytical Method Development

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease of the active drug substance due to degradation and for detecting the formation of degradation products. [11]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [11]

Proposed HPLC Method Parameters

The following starting parameters are proposed for the development of a stability-indicating RP-HPLC method for this compound.

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of compounds. [12] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers in reversed-phase chromatography. |

| Gradient Elution | A gradient from low to high organic modifier concentration. | To ensure elution of both the parent drug and potential degradation products with varying polarities. [11] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection Wavelength | UV at a wavelength of maximum absorbance of pirlindole. | To achieve optimal sensitivity for the parent drug. A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different UV spectra. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Experimental Protocol: Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Objective: To validate the stability-indicating HPLC method for this compound.

Methodology:

-

Specificity: Analyze samples of this compound subjected to forced degradation. The method is specific if the peaks of the degradation products are well-resolved from the parent drug peak.

-

Linearity: Analyze a series of solutions of this compound at different concentrations (e.g., 50-150% of the expected sample concentration). The method is linear if there is a direct proportional relationship between concentration and peak area.

-

Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo matrix.

-

Precision:

-

Repeatability: Analyze multiple injections of the same sample.

-

Intermediate Precision: Analyze the same sample on different days, with different analysts, and on different equipment.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Causality: A validated stability-indicating method provides confidence that the analytical data generated during stability studies is accurate and reliable. This is essential for determining the shelf-life of the drug product and ensuring its quality, safety, and efficacy.

Summary and Recommendations

This guide provides a comprehensive framework for understanding and evaluating the chemical properties and stability of this compound. While specific experimental data is limited in the public domain, the principles and protocols outlined here offer a robust starting point for researchers and drug development professionals.

Key Recommendations:

-

Determine the pKa of this compound to better understand its pH-dependent solubility and behavior.

-

Conduct comprehensive forced degradation studies under the conditions outlined to identify potential degradation products and pathways.

-

Develop and validate a stability-indicating HPLC method to accurately monitor the stability of this compound in drug substances and drug products.

-

Characterize any significant degradation products using techniques such as LC-MS and NMR to elucidate their structures.

By following a systematic and scientifically sound approach, a complete and reliable stability profile for this compound can be established, ensuring the development of a high-quality and stable pharmaceutical product.

References

-

Pharmaffiliates. This compound-impurities. [Link]

-

PubChem. Pirlindole. [Link]

-

Pharmaffiliates. This compound-impurities. [Link]

-

ResearchGate. Forced degradation studies. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]

-

Pharmaffiliates. This compound-impurities. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

SciELO. Determination of the pKa values of some biologically active and inactive hydroxyquinones. [Link]

-

MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]

-

Patsnap Synapse. What is the mechanism of Pirlindole? [Link]

-

Wikipedia. Pirlindole. [Link]

-

ScienceDirect. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

-

Global Substance Registration System. PIRLINDOLE. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

MDPI. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]

-

PMC - NIH. Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

-

Global Substance Registration System. This compound, (S)-. [Link]

-

Pharmaffiliates. This compound - API. [Link]

-

PMC - NIH. Studies on photodegradation process of psychotropic drugs: a review. [Link]

-

Informatics Journals. Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid. [Link]

-

PubMed. Effects of the Antidepressant Pirlindole and Its Dehydro-Derivative on the Activity of Monoamine oxidase-A and on GABAA Receptors. [Link]

-

PubMed. Stability-indicating assay for pivmecillinam hydrochloride and pivmecillinam hydrochloride capsules. [Link]

-

Wisdomlib. Thermal degradation: Significance and symbolism. [Link]

-

NIH. Environmental Photocatalytic Degradation of Antidepressants with Solar Radiation: Kinetics, Mineralization, and Toxicity. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Understanding unconventional routes to impurities from drugs in hydrolytic conditions. [Link]

-

MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. [Link]

-

CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

-

PubMed. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. [Link]

-

Journal of Food and Drug Analysis. Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]

-

Wisdomlib. Hydrolytic degradation: Significance and symbolism. [Link]

-

ResearchGate. (PDF) Photocatalytic Degradation of Drugs under Light Irradiation. [Link]

-

PubMed. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR. [Link]

-

Amanote Research. (PDF) Identification of Degradation Products and. [Link]

-

MDPI. An Overview of Degradation Strategies for Amitriptyline. [Link]

-

ResearchGate. Photodegradation of amiloride in aqueous solution. [Link]

-

ResearchGate. Thermal decomposition investigation of paroxetine and sertraline. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pirlindole | C15H18N2 | CID 68802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biocat.com [biocat.com]

- 4. Pirlindole - Wikipedia [en.wikipedia.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. ijrpp.com [ijrpp.com]

- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. japsonline.com [japsonline.com]

A Technical Guide to the Neuroprotective Effects of Pirlindole Hydrochloride Against Oxidative Stress

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a central pathogenic mechanism in a host of neurodegenerative disorders, leading to neuronal damage and progressive functional decline. Pirlindole hydrochloride, a tetracyclic compound known primarily as a selective and reversible inhibitor of monoamine oxidase A (RIMA) for the treatment of depression, is emerging as a compound with significant neuroprotective potential.[1][2][3] This technical guide provides an in-depth exploration of pirlindole's neuroprotective effects, focusing specifically on its capacity to counteract oxidative stress. We will dissect its proposed mechanisms of action, which extend beyond MAO-A inhibition to include direct antioxidant and mitochondrial-stabilizing properties.[4][5] This document furnishes detailed, field-proven experimental protocols for researchers to investigate and validate these effects in vitro, ensuring a self-validating system for data generation. The guide is structured to provide both the theoretical framework and the practical methodologies required to rigorously assess the neuroprotective capacity of this compound.

Introduction: The Nexus of Oxidative Stress and Neurodegeneration

The central nervous system (CNS) is uniquely vulnerable to oxidative stress due to its high oxygen consumption rate, abundant lipid-rich membranes susceptible to peroxidation, and relatively modest antioxidant defenses. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. This imbalance leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, culminating in neuronal apoptosis and necrosis.

Pirlindole (8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole) hydrochloride is a well-characterized antidepressant.[1][6] Its primary therapeutic action in depression is attributed to the reversible inhibition of MAO-A, which increases synaptic levels of key monoamine neurotransmitters like serotonin and norepinephrine.[2][6][7] However, compelling evidence now indicates that pirlindole possesses neuroprotective capabilities that are independent of its MAO-A inhibitory action, positioning it as a molecule of interest for neurodegenerative disease research.[4][5]

Unraveling the Mechanism of Neuroprotection

Pirlindole's neuroprotective effects against oxidative stress appear to be multifaceted, involving both indirect and direct mechanisms.

Beyond MAO-A Inhibition: A Direct Antioxidant Role

While reducing MAO-A activity can decrease the production of hydrogen peroxide (H₂O₂), a natural byproduct of monoamine metabolism, studies demonstrate that the neuroprotective concentrations of pirlindole are effective through a mechanism unrelated to this enzymatic inhibition.[4][5] Research using primary rat cortical and hippocampal neurons exposed to iron-mediated oxidative stress revealed that pirlindole and its metabolite, dehydropirlindole, significantly protected cells.[4] This protection was correlated with:

-

A significant decrease in intracellular peroxide production.

-

A reduction in lipid peroxidation.

-

An improvement in mitochondrial function. [4]

These findings suggest that pirlindole may act as a direct free radical scavenger, akin to the vitamin E analog, trolox.[4][5]

Preservation of Mitochondrial Integrity

The mitochondrion is a primary site of ROS production and a critical target of oxidative damage. Mitochondrial dysfunction is a hallmark of neurodegenerative diseases. Pirlindole has been shown to preserve mitochondrial function under conditions of severe oxidative stress.[4] This is a crucial aspect of its neuroprotective profile, as maintaining mitochondrial membrane potential is essential for ATP synthesis and preventing the release of pro-apoptotic factors.

The proposed mechanism is visualized in the signaling pathway diagram below.

Caption: Proposed mechanism of Pirlindole's neuroprotection against oxidative stress.

Experimental Validation: A Framework for In Vitro Analysis

To rigorously evaluate the neuroprotective effects of pirlindole, a series of well-established in vitro assays should be employed. This section provides a comprehensive workflow and detailed protocols. The causality behind experimental choices is emphasized to ensure robust and reproducible data.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing neuroprotection, allowing for multiple endpoints to be measured from a parallel set of experiments.

Caption: General experimental workflow for assessing Pirlindole's neuroprotective effects.

Quantitative Data Summary

The following table summarizes key findings from studies investigating pirlindole's protective effects against iron-induced toxicity in primary neuronal cultures.[4] This data serves as a benchmark for designing dose-response experiments.

| Compound | Cell Type | Parameter | EC₅₀ (µM) |

| Pirlindole | Hippocampal Neurons | Cell Survival (LDH) | 6 |

| Pirlindole | Cortical Neurons | Cell Survival (LDH) | 5 |

| Dehydropirlindole | Hippocampal Neurons | Cell Survival (LDH) | 12 |

| Dehydropirlindole | Cortical Neurons | Cell Survival (LDH) | 6 |

| Trolox (Control) | Hippocampal Neurons | Cell Survival (LDH) | 19 |

Detailed Experimental Protocols

These protocols are designed as self-validating systems, including necessary controls for accurate interpretation.

This protocol is foundational for all subsequent assays.

-

Objective: To establish a neuronal cell culture model and induce oxidative stress in a controlled manner.

-

Model System: Primary rat cortical neurons or human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used.[8][9]

-

Methodology:

-

Cell Seeding: Seed cells in 96-well, clear-bottom, tissue culture-treated plates at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well).[10][11] Culture in complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[11]

-

Adherence: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Pirlindole Pre-treatment: Prepare a stock solution of Pirlindole HCl in sterile water or DMSO. Serially dilute in serum-free medium to achieve final concentrations for testing (e.g., 1 µM to 50 µM). Replace the culture medium with the pirlindole-containing medium and incubate for 1-2 hours.

-

Causality: Pre-treatment allows the compound to enter the cells and be available to counteract the subsequent oxidative insult. Serum-free medium is often used during treatment to avoid confounding effects from serum components.[12]

-

-

Oxidative Stress Induction: Prepare a fresh solution of the oxidative stressor (e.g., 2 µM FeSO₄ or 100-200 µM H₂O₂).[4] Add the stressor directly to the wells containing pirlindole. Include the following controls:

-

Vehicle Control: Cells treated with vehicle only (no pirlindole, no stressor).

-

Stressor Control: Cells treated with the oxidative stressor only.

-

-

Incubation: Incubate the plates for the desired duration (e.g., 16-24 hours) at 37°C and 5% CO₂.[4]

-

-

Objective: To quantify cell metabolic activity as an indicator of cell viability and mitochondrial function.[13]

-

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan is directly proportional to the number of viable cells.[12]

-

Methodology:

-

Following the treatment incubation (Protocol 3.3.1), add 10 µL of 5 mg/mL MTT solution to each 100 µL well.

-

Incubate the plate for 4 hours at 37°C.[14] Causality: This allows sufficient time for viable cells to metabolize the MTT.

-

Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10][14]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[10][12]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

-

Data Analysis: Express cell viability as a percentage of the vehicle control.

-

-

Objective: To quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[15]

-

Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[15] The released LDH catalyzes a reaction that results in a colorimetric or fluorescent signal proportional to the level of cell lysis.[16]

-

Methodology:

-

Following the treatment incubation (Protocol 3.3.1), centrifuge the 96-well plate at ~400 x g for 5 minutes.[17] Causality: This pellets any detached, non-lysed cells, ensuring only supernatant is collected.

-

Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[18]

-

Controls: Prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of vehicle-control wells 45 minutes before supernatant collection.[16][18]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (commercial kits are recommended for consistency).

-

Add 50 µL of the reaction mixture to each well containing the supernatant.[18]

-

Incubate for 30 minutes at room temperature, protected from light.[18]

-

Add 50 µL of stop solution (if required by the kit).[18]

-

Measure the absorbance at 490 nm (with a 680 nm reference).[18]

-

Data Analysis: Calculate percent cytotoxicity relative to the maximum LDH release control.

-

-

Objective: To measure the intracellular burden of ROS.

-

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe.[8] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][20]

-

Methodology:

-

Following treatment (a shorter incubation period of 1-6 hours may be optimal), wash the cells twice with warm PBS to remove any residual compounds.[8]

-

Load the cells with 10 µM DCFH-DA in serum-free medium.[8]

-

Incubate for 30 minutes at 37°C in the dark.[8] Causality: Incubation must be in the dark as the probe is light-sensitive.

-

Wash the cells again with PBS to remove excess probe.[8]

-

Add 100 µL of PBS to each well.

-

Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[8]

-

Data Analysis: Express ROS levels as a percentage of the stressor control.

-

-

Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).[17]

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy, energized mitochondria with a high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence (~529 nm).[21][22] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[23]

-

Methodology:

-

Following the treatment incubation, remove the culture medium.

-

Add 100 µL of working JC-1 solution (typically 1-10 µM in pre-warmed medium) to each well.

-

Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Aspirate the staining solution and wash the cells with 100 µL of a pre-warmed assay buffer (provided with most kits).

-

Measure fluorescence intensity immediately.

-

Red Fluorescence (J-aggregates): Excitation ~535 nm / Emission ~595 nm.

-

Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~535 nm.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

-

-

Objective: To investigate if pirlindole's protective mechanism involves the activation of the Nrf2-ARE (Antioxidant Response Element) pathway.

-

Principle: Nrf2 is a transcription factor that, under oxidative stress, translocates to the nucleus and induces the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1). An increase in nuclear Nrf2 and total HO-1 protein levels would suggest activation of this key endogenous defense pathway.

-

Methodology:

-

Cell Lysis: After treatment in 6-well plates, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[11][24]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[24]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-polyacrylamide gel electrophoresis.[24][25]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[24]

-

Blocking: Block the membrane with 3-5% Bovine Serum Albumin (BSA) or non-fat milk in TBST for 1 hour at room temperature.[24][25]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).[24][26]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[24][25]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) system.[24]

-

Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ).[24] Normalize the expression of target proteins to the loading control.

-

Conclusion and Future Directions

The evidence strongly supports the characterization of this compound as a neuroprotective agent against oxidative stress, with a mechanism that is likely independent of its well-known MAO-A inhibitory function.[4][5] Its ability to directly mitigate ROS accumulation, reduce lipid peroxidation, and preserve mitochondrial function makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.

The experimental framework provided in this guide offers a robust system for researchers to validate these findings and further explore the underlying molecular pathways. Future research should focus on:

-

In Vivo Validation: Translating these in vitro findings into animal models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) is a critical next step.

-

Pathway Elucidation: Further investigation into the Nrf2/HO-1 pathway and other potential signaling cascades (e.g., PI3K/Akt) is warranted to fully understand its mechanism of action.

-

Structure-Activity Relationship: Studying analogs of pirlindole could help identify the specific chemical moieties responsible for its antioxidant properties, potentially leading to the development of even more potent neuroprotective compounds.

By leveraging the methodologies outlined herein, the scientific community can continue to build a comprehensive understanding of pirlindole's therapeutic potential beyond depression.

References

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- What is Pirlindole used for? (2024, June 15). Patsnap Synapse.

- What is the mechanism of Pirlindole? (2024, July 17). Patsnap Synapse.

- Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties. (n.d.). PubMed.

- Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques. (n.d.). PubMed.

- MTT assay protocol. (n.d.). Abcam.

- Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). (n.d.). Elabscience.

- MTT (Assay protocol). (2023, February 27). Protocols.io.

- JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). (n.d.). G-Biosciences.

- Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.

- JC-1 Mitochondrial Membrane Potential Assay Kit. (n.d.). RayBiotech.

- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.

- JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray.

- LDH assay kit guide: Principles and applications. (n.d.). Abcam.

- Pirlindole in the treatment of depression and fibromyalgia syndrome. (2011, October 1). PubMed.

- JC-1 Dye for Mitochondrial Membrane Potential. (n.d.). Thermo Fisher Scientific - ES.

- Western Blotting of Nrf2 and HO-1. (n.d.). Bio-protocol.

- LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega Corporation.

- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC - NIH.

- LDH Assay. (n.d.). Cell Biologics Inc.

- LDH Cytotoxicity Assay Kit #37291. (n.d.). Cell Signaling Technology.

- Pirlindole | C15H18N2 | CID 68802. (n.d.). PubChem - NIH.

- Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. (n.d.). PMC - PubMed Central.

- Application Notes and Protocols for In Vitro Neuroprotective Studies of Vitexin. (n.d.). Benchchem.

- Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. (n.d.). Benchchem.

- Pirlindole and dehydropirlindole protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition. (n.d.). PubMed.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). MDPI.

- Reactive Oxygen Species (ROS) Detection. (2019, June 3). BMG LABTECH.

- Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. (2021, October 13). JoVE.

- Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. (2012, September 20). PubMed Central.

- Pirlindole and dehydropirlindole protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition. (n.d.). PubMed Central.

- Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. (n.d.). PubMed Central.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024, September 28). PubMed.

- Reactive oxygen species (ROS) detection in cultured cortical neurones... (n.d.). ResearchGate.

- Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses. (n.d.). NIH.

- Apple Seed Extract in Cancer Treatment: Assessing Its Effects on Liver Damage and Recovery. (n.d.). MDPI.

- Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. (n.d.). Frontiers.

- Western blotting (A) and relative protein expression of Nrf2, HO-1 and... (n.d.). ResearchGate.

Sources

- 1. What is Pirlindole used for? [synapse.patsnap.com]

- 2. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pirlindole in the treatment of depression and fibromyalgia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pirlindole and dehydropirlindole protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pirlindole and dehydropirlindole protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pirlindole | C15H18N2 | CID 68802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. cellbiologics.com [cellbiologics.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

- 22. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. raybiotech.com [raybiotech.com]

- 24. 2.7. Western Blotting of Nrf2 and HO-1 [bio-protocol.org]

- 25. mdpi.com [mdpi.com]

- 26. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]

Pirlindole Hydrochloride and its Interaction with Serotonin Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirlindole hydrochloride, a tetracyclic antidepressant, primarily exerts its therapeutic effects as a selective and reversible inhibitor of monoamine oxidase A (RIMA).[1][2][3][4] This guide provides a comprehensive technical overview of its core mechanism and explores its secondary interactions with the serotonergic system. While quantitative binding affinities for specific serotonin receptor subtypes are not extensively documented in publicly available literature, this document synthesizes the current understanding of pirlindole's pharmacological profile. It further presents detailed, field-proven methodologies for the comprehensive evaluation of a compound's interaction with serotonin receptors, empowering researchers to elucidate the nuanced pharmacology of pirlindole or similar agents. This includes step-by-step protocols for radioligand binding assays and functional assessments of key serotonin receptor subtypes, namely 5-HT1A and 5-HT2A, complete with illustrative signaling pathway and workflow diagrams.

Introduction to this compound

Pirlindole (8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride) is a tetracyclic compound developed in Russia and utilized in several countries for the treatment of major depression.[1][3] Its primary and most well-characterized mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[2][5] This inhibition leads to a decrease in the metabolic degradation of monoamine neurotransmitters, including serotonin (5-hydroxytryptamine, 5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA), thereby increasing their synaptic availability.[3][4]

The reversible nature of its interaction with MAO-A distinguishes pirlindole from older, irreversible MAO inhibitors, significantly reducing the risk of the tyramine-induced hypertensive crisis, commonly known as the "cheese effect".[2]

Beyond its primary action as a RIMA, pirlindole has been reported to inhibit the reuptake of both serotonin and norepinephrine, contributing to its antidepressant effects.[5] Some literature also suggests a mild affinity for certain serotonin receptors, although specific binding data is scarce.[3] This guide will delve into the established methodologies for characterizing such interactions, providing a framework for further investigation into pirlindole's complete pharmacological profile.

Chemical Structure:

-

Molecular Formula: C₁₅H₁₈N₂·HCl

-

Molecular Weight: 262.78 g/mol

Pirlindole's Primary Mechanism: Reversible Inhibition of MAO-A

The cornerstone of pirlindole's antidepressant activity lies in its function as a RIMA. MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron and in the synaptic cleft.[3] By reversibly binding to and inhibiting MAO-A, pirlindole effectively increases the concentration of serotonin and norepinephrine available to act on postsynaptic receptors.[4] This elevation of key neurotransmitters is a well-established therapeutic strategy for the treatment of depressive disorders.

Investigating Pirlindole's Interaction with Serotonin Receptors: A Methodological Approach

While the direct interaction of pirlindole with specific serotonin receptor subtypes is not extensively quantified in the literature, its impact on serotonergic neurotransmission necessitates a thorough investigation of its receptor binding profile. The following sections provide detailed protocols for characterizing the affinity and functional activity of a compound like pirlindole at key serotonin receptors implicated in mood regulation: 5-HT1A and 5-HT2A.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] These assays measure the displacement of a radioactively labeled ligand (radioligand) from the receptor by the test compound. The resulting data allows for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT1A and 5-HT2A Receptors

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A and 5-HT2A receptors.

Materials:

-

Membrane preparations from cells stably expressing human recombinant 5-HT1A or 5-HT2A receptors.

-

Radioligands:

-

For 5-HT1A: [³H]-8-OH-DPAT (a high-affinity agonist)

-

For 5-HT2A: [³H]-Ketanserin (a high-affinity antagonist)

-

-

Non-specific binding competitors:

-

For 5-HT1A: 10 µM Serotonin

-

For 5-HT2A: 10 µM Mianserin

-

-

This compound dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Filtration apparatus.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: 50 µL of radioligand and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of radioligand and 50 µL of the non-specific binding competitor.

-

Competitive Binding: 50 µL of radioligand and 50 µL of the corresponding this compound dilution.

-

-

Membrane Addition: Add 150 µL of the appropriate receptor membrane preparation to each well. The protein concentration should be optimized to ensure a sufficient signal-to-noise ratio.

-

Incubation: Incubate the plates at room temperature (or 37°C, depending on the receptor) for a predetermined time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of pirlindole that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Data Presentation: this compound Binding Affinity Profile (Hypothetical)

| Receptor Subtype | Radioligand | Ki (nM) |

| 5-HT1A | [³H]-8-OH-DPAT | Data not available in public literature |

| 5-HT2A | [³H]-Ketanserin | Data not available in public literature |

| 5-HT2C | [³H]-Mesulergine | Data not available in public literature |

Note: The absence of specific Ki values in the public domain for pirlindole at these receptors highlights a key area for future research.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Assessing Agonist and Antagonist Activity

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the receptor's basal activity).

3.2.1. 5-HT1A Receptor Functional Assay: cAMP Inhibition